Behenamidopropyl dimethylamine

Catalog No.
S607201
CAS No.
60270-33-9
M.F
C27H56N2O
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Behenamidopropyl dimethylamine

CAS Number

60270-33-9

Product Name

Behenamidopropyl dimethylamine

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide

Molecular Formula

C27H56N2O

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30)

InChI Key

MNAZHGAWPCLLGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Synonyms

amidet, APA 22, APA-22, APA22 cpd, N-(3-(dimethylamino)propyl)docosanamide, N-(3-(dimethylamino)propyl)docosanamide chloride

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Description

The exact mass of the compound Behenamidopropyl dimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
  • Enhanced Solubility and Stability

    BDM's structure allows it to form complexes with hydrophobic drugs, improving their solubility in water-based solutions. This can be crucial for administering drugs that are poorly soluble on their own []. These complexes can also improve the stability of drugs, protecting them from degradation before they reach their target site.

  • Improved Bioavailability

    BDM can facilitate the delivery of drugs across cell membranes, thereby enhancing their bioavailability. This is attributed to BDM's cationic nature, which allows it to interact with the negatively charged cell membrane. This interaction can disrupt the membrane, creating a pathway for the drug-BDM complex to enter the cell [].

  • Targeted Drug Delivery

    Researchers are exploring the potential of BDM for targeted drug delivery. By attaching specific molecules to BDM, they aim to direct the drug-BDM complex to specific cells or tissues in the body. This could lead to more effective treatment with fewer side effects [].

Behenamidopropyl dimethylamine is a cationic surfactant and conditioning agent primarily used in cosmetic formulations, particularly in hair care products. It is synthesized from behenic acid, a long-chain fatty acid derived from natural sources, and dimethylaminopropylamine. This compound features a unique structure that includes a long hydrophobic alkyl chain, which enhances its conditioning properties, making it effective in reducing static and improving the texture of hair. The compound is biodegradable and presents a favorable environmental profile compared to traditional cationic surfactants, which often have higher toxicity levels .

That are significant for its functionality in formulations:

  • Formation of Amidoamines: The synthesis involves the reaction of behenic acid with dimethylaminopropylamine through a process known as amidation. This reaction typically yields high-purity products with minimal by-products .
  • Solubilization: In acidic conditions, behenamidopropyl dimethylamine converts into its cationic form, enhancing its solubility in water. This transformation is crucial for its application as a surfactant in hair care products .
  • Antistatic Properties: The compound's ability to dissipate triboelectric charges makes it effective as an antistatic agent, which is essential in preventing frizz and improving hair manageability .

Behenamidopropyl dimethylamine exhibits low acute toxicity and has been assessed for safety in cosmetic applications. Studies indicate that it has a low incidence of allergic reactions among users, making it suitable for a wide range of consumers. Its primary biological activity is linked to its role as a conditioning agent, where it improves hair texture and reduces static electricity without causing significant irritation .

The synthesis of behenamidopropyl dimethylamine typically involves the following steps:

  • Reaction of Behenic Acid with Dimethylaminopropylamine: This reaction is carried out under controlled conditions to ensure high purity and yield.
  • Transamidation Process: Hydrogenated oils may also be used as starting materials to enhance the properties of the final product.
  • Purification: The resulting product undergoes purification processes to remove any unreacted materials or by-products, ensuring a final product that is 98-99% pure .

Behenamidopropyl dimethylamine is widely utilized in various applications:

  • Hair Conditioning Products: It is primarily used in shampoos, conditioners, and styling products due to its excellent conditioning properties.
  • Cleansing Agents: The compound serves as an effective cleansing agent in formulations designed for hair care.
  • Gelling Agents: It can also function as a gelling agent in hair color formulations, providing additional benefits such as color protection .

Research on behenamidopropyl dimethylamine has explored its interactions within cosmetic formulations:

  • Compatibility with Other Ingredients: Studies indicate that it can be effectively combined with other surfactants and conditioning agents without compromising performance.
  • Environmental Impact: Its biodegradability and lower aquatic toxicity compared to traditional cationic surfactants make it an attractive option for eco-conscious formulations .

Behenamidopropyl dimethylamine shares similarities with other fatty acid amidopropyl dimethylamines but stands out due to its unique long-chain structure and superior performance characteristics. Below is a comparison with similar compounds:

Compound NameFatty Acid Chain LengthUnique Features
Cocamidopropyl DimethylamineC12-C18Derived from coconut oil; widely used in cosmetics
Stearamidopropyl DimethylamineC18Known for good conditioning properties
Oleamidopropyl DimethylamineC18Less common; used for specific applications
Isostearamidopropyl DimethylamineC18Similar properties but less biodegradable

Behenamidopropyl dimethylamine's long-chain structure allows for enhanced solubility and superior conditioning effects compared to these other compounds, making it particularly effective in personal care formulations .

XLogP3

10.5

UNII

X4O854526J

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (58.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (77.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (21.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60270-33-9

Wikipedia

Behenamidopropyl dimethylamine

Use Classification

Cosmetics -> Antistatic; Emulsifying

Dates

Modify: 2024-02-18

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